Biotin-PEG3-NHS ester

描述

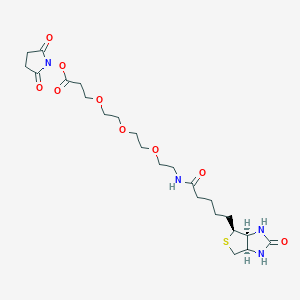

Structure

2D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAUJZJSFIYGMH-HOIFWPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Biotin-PEG3-NHS Ester: Properties, Solubility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Biotin-PEG3-NHS ester, a versatile reagent for biotinylating proteins and other molecules containing primary amines. The information presented is intended to support researchers in designing and executing experiments for drug development and various life science applications.

Core Chemical Properties

This compound is a chemical compound that incorporates a biotin (B1667282) molecule, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The biotin moiety provides a high-affinity binding site for streptavidin and avidin, the PEG spacer enhances water solubility and reduces steric hindrance, and the NHS ester enables covalent conjugation to primary amines.[1][2][3]

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C23H36N4O9S | [4][5][6][7][8] |

| Molecular Weight | 544.6 g/mol | [4][5][6][8] |

| CAS Number | 1253286-56-4 | [4][5][7][8] |

| Appearance | White to off-white solid, may appear waxy or sticky | [5][6] |

| Purity | Typically ≥90-98% | [4][6][7] |

| Storage Conditions | -20°C, protect from moisture | [4][5][9] |

Solubility and Stability

The solubility of this compound is a critical factor for its use in biological experiments, which are often conducted in aqueous environments. The hydrophilic PEG spacer significantly increases the water solubility of the biotin compound.[1][8]

| Solvent | Solubility | Notes | References |

| Water | Soluble (e.g., 10 mg/mL) | Aqueous stock solutions should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.[6] | [6][10] |

| DMSO (Dimethyl sulfoxide) | Soluble (e.g., 10 mg/mL) | Anhydrous stock solutions in DMSO can be stored for several days at -20°C.[6] Often used to prepare a concentrated stock that is then diluted into the aqueous reaction buffer.[11][12] | [6][10][11] |

| DMF (Dimethylformamide) | Soluble | Similar to DMSO, used to prepare stock solutions. It is important to use high-quality, amine-free DMF.[11][12] | [10][11][12] |

The stability of the NHS ester is pH-dependent. Hydrolysis of the NHS ester is a competing reaction to the desired amidation with the primary amine. The rate of hydrolysis increases with higher pH.[13][14] At pH 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours, which decreases to about 10 minutes at pH 8.6 and 4°C.[13][14] For optimal conjugation efficiency, reactions are typically performed at a pH range of 7.2 to 8.5.[13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[11][13]

Reaction Mechanism and Experimental Workflow

The NHS ester of Biotin-PEG3-NHS reacts specifically and efficiently with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[4][8][15]

Below is a diagram illustrating the reaction between this compound and a primary amine on a protein.

References

- 1. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound, 1253286-56-4 | BroadPharm [broadpharm.com]

- 5. purepeg.com [purepeg.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medkoo.com [medkoo.com]

- 9. static.abclonal.com [static.abclonal.com]

- 10. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]

- 11. covachem.com [covachem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

The PEG3 Spacer in Biotinylation: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the success of a wide range of applications, from routine protein detection to the development of novel therapeutics. The spacer arm that connects the biotin (B1667282) molecule to its reactive group is a critical determinant of the reagent's utility. This in-depth technical guide focuses on the Poly(ethylene glycol) (PEG) spacer, specifically the PEG3 unit, and its impact on the performance of biotinylation reagents.

The incorporation of a PEG3 spacer arm in biotinylation reagents offers significant advantages over traditional alkyl chain spacers. Its hydrophilic and flexible nature enhances the solubility of the reagent and the resulting biotinylated molecule, while also minimizing steric hindrance. This allows for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin, leading to improved sensitivity and performance in various assays.

Core Properties of PEG3 Biotinylation Reagents: A Quantitative Overview

The selection of a biotinylation reagent is often guided by its specific chemical and physical properties. The following tables summarize key quantitative data for a variety of commonly used Biotin-PEG3 reagents, categorized by their reactive group.

Amine-Reactive Reagents

These reagents target primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.

| Reagent Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Purity |

| Biotin-PEG3-NHS Ester | 544.6 - 544.62[1][2][3][4] | ~25.7 (estimated) | >90% - ≥98%[3][4] |

| PC Biotin-PEG3-NHS carbonate ester | 840.9 | Not specified | Technical Grade |

Note: The spacer arm length for this compound is estimated based on the structure and known bond lengths of PEG units. PC denotes a photocleavable linker.

Sulfhydryl-Reactive Reagents

These reagents are designed to react with free sulfhydryl groups (-SH) on cysteine residues.

| Reagent Name | Molecular Weight (Da) | Purity |

| Biotin-PEG3-Maleimide | 569.67[5] | >90%[5] |

| Mal-Cyclohexyl-PEG3-Biotin | Not Specified | Not Specified |

Carboxyl-Reactive Reagents

These reagents target carboxyl groups (-COOH) found on aspartic acid and glutamic acid residues, or at the C-terminus of proteins.

| Reagent Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Purity |

| Biotin-PEG3-Amine | 418.55 - 418.6[6][7][8] | 22.9[6] | >95% - 98%[6][7] |

Carbonyl-Reactive Reagents

These reagents are used to label glycoproteins and other carbohydrate-containing molecules that have been oxidized to create aldehyde or ketone groups.

| Reagent Name | Molecular Weight (Da) | Purity |

| Biotin-PEG3-Hydrazide | 461.58[9] | >95%[9] |

Experimental Protocols: Methodologies for Key Applications

The following are detailed protocols for common laboratory procedures utilizing PEG3 biotinylation reagents. These protocols provide a foundation that can be adapted to specific experimental needs.

Protocol 1: General Protein Biotinylation with this compound

This protocol outlines the steps for labeling a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Storage: Store the biotinylated protein at 4°C or -20°C for long-term storage.

Protocol 2: Cell Surface Biotinylation and Analysis by Western Blot

This protocol describes the labeling of cell surface proteins on live cells and their subsequent detection.

Materials:

-

Adherent cells cultured to 80-90% confluency

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-PEG3-Biotin (a water-soluble version of NHS-PEG3-Biotin)

-

Quenching solution (100 mM glycine (B1666218) in ice-cold PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blot apparatus

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Biotinylation: Add a freshly prepared solution of Sulfo-NHS-PEG3-Biotin (0.5 mg/mL in ice-cold PBS, pH 8.0) to the cells. Incubate for 30 minutes on ice with gentle rocking.

-

Quenching: Aspirate the biotin solution and wash the cells three times with the quenching solution to stop the reaction.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pull-down of Biotinylated Proteins: Incubate the clarified supernatant with streptavidin-agarose beads for 2-3 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with Streptavidin-HRP. Detect the signal using a chemiluminescent substrate.[10][11][12]

Protocol 3: Co-Immunoprecipitation of a Biotinylated Protein Complex

This protocol is for the isolation of a protein complex using a biotinylated "bait" protein.

Materials:

-

Cell lysate containing the protein complex of interest

-

Biotinylated "bait" protein (prepared as in Protocol 1)

-

Streptavidin-conjugated magnetic or agarose (B213101) beads

-

Co-immunoprecipitation (Co-IP) wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer)

Procedure:

-

Lysate Preparation: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the lysate with unconjugated beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Formation of Bait-Prey Complex: Add the biotinylated "bait" protein to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow the bait to bind to its interaction partners ("prey").

-

Capture of Protein Complex: Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated bait-prey complex.

-

Washing: Pellet the beads and wash them three to five times with Co-IP wash buffer to remove unbound proteins.

-

Elution: Elute the protein complex from the beads. For subsequent analysis by Western blot, boil the beads in SDS-PAGE sample buffer. For functional assays, use a non-denaturing elution buffer.

-

Analysis: Analyze the eluted proteins by Western blot using antibodies specific to the expected "prey" proteins.

Visualizing Workflows and Signaling Pathways with PEG3 Biotinylation

Graphviz diagrams are provided to illustrate the logical flow of experimental procedures and the application of PEG3 biotinylation in studying cellular processes.

Caption: Workflow for labeling a purified protein with an amine-reactive PEG3 biotin reagent.

Caption: Experimental workflow for identifying cell surface proteins using PEG3 biotinylation.

Caption: Proximity biotinylation to study G protein-coupled receptor (GPCR) dimerization.[13][14][15][16]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. This compound - BPS Bioscience [bioscience.co.uk]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 1253286-56-4 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. cephamls.com [cephamls.com]

- 7. Biotin-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. medkoo.com [medkoo.com]

- 10. novopro.cn [novopro.cn]

- 11. fortislife.com [fortislife.com]

- 12. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proximity Biotinylation for Studying G Protein-Coupled Receptor Dimerization | Springer Nature Experiments [experiments.springernature.com]

- 14. Multiplex detection of homo- and heterodimerization of g protein-coupled receptors by proximity biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]

Biotin-PEG3-NHS ester molecular weight and formula.

For researchers, scientists, and drug development professionals, Biotin-PEG3-NHS ester is a valuable chemical tool for the biotinylation of molecules containing primary amines. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and relevant pathway diagrams to facilitate its effective use in research and development.

Core Properties and Specifications

This compound is a biotinylation reagent that incorporates a trivalent polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated molecule, while also minimizing steric hindrance. This allows for more efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 544.62 g/mol | [1][2] |

| Chemical Formula | C₂₃H₃₆N₄O₉S | [1][2] |

| CAS Number | 1253286-56-4 | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥96% | [3][4] |

| Solubility | Soluble in DMSO, DMF, and water (10 mg/mL) | [3][4] |

| Storage Conditions | -20°C, protect from moisture | [5] |

Reaction Mechanism

The fundamental reaction facilitated by this compound is the acylation of a primary amine. The NHS ester is an excellent leaving group, allowing for the formation of a stable amide bond between the biotin-PEG3 moiety and the target molecule.

Experimental Protocols

This section provides detailed methodologies for protein biotinylation, purification of the biotinylated product, and determination of biotin incorporation.

Protocol 1: Protein Biotinylation

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Prepare the this compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically for each specific protein.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10-20% to avoid protein denaturation.[6]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7]

-

-

Quench the Reaction:

-

Purify the Labeled Protein:

-

Separate the biotinylated protein from unreacted biotin and other byproducts using a desalting column, size-exclusion chromatography, or dialysis.[6]

-

Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This method leverages the high affinity of biotin for streptavidin to isolate the labeled protein.

Materials:

-

Biotinylated protein sample

-

Streptavidin-conjugated resin (e.g., Streptavidin-Agarose)

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 for denaturing elution, or a buffer containing a high concentration of free biotin for competitive elution).[1][8]

Procedure:

-

Equilibrate the Resin:

-

Pack the streptavidin resin into a column and equilibrate with 10 column volumes of Binding/Wash Buffer.[8]

-

-

Bind the Biotinylated Protein:

-

Apply the purified biotinylated protein sample to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.1–0.5 mL/min).[8]

-

-

Wash the Column:

-

Wash the column with at least 10 column volumes of Binding/Wash Buffer or until the UV absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound protein has been removed.[8]

-

-

Elute the Protein:

-

Denaturing Elution: Apply the 8 M Guanidine-HCl elution buffer to the column to disrupt the biotin-streptavidin interaction and collect the fractions containing the eluted protein.[8] This method is harsh and may denature the protein.

-

Competitive Elution: Alternatively, use an elution buffer containing a high concentration of free biotin (e.g., 2-8 mg/mL) to compete with the biotinylated protein for binding to streptavidin.[1] This method is milder and may preserve the protein's native conformation.

-

Protocol 3: Determination of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

Purified biotinylated protein sample

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution:

-

Prepare a solution of HABA and avidin in PBS. Several commercial kits are available with pre-made reagents.

-

-

Measure Baseline Absorbance:

-

Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[5]

-

-

Add Biotinylated Sample:

-

Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[5] Biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

-

-

Measure Final Absorbance:

-

Once the absorbance value stabilizes, record the final reading at 500 nm.[5]

-

-

Calculate Biotin Concentration:

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein preparation to the analysis of the biotinylated product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to the Storage and Stability of Biotin-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Biotin-PEG3-NHS ester to ensure its reactivity and stability for successful bioconjugation. The information presented is curated from technical datasheets and scientific literature to provide a reliable resource for laboratory professionals.

Core Concepts: Understanding the Chemistry of this compound

This compound is a widely used biotinylation reagent. It consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines. The reactivity of the NHS ester is paramount for successful labeling of proteins, peptides, and other biomolecules. However, this reactive group is also susceptible to hydrolysis, which can render the reagent inactive.

Storage and Handling Guidelines

Proper storage and handling are crucial to prevent the degradation of this compound. The primary concern is the hydrolysis of the NHS ester, which is accelerated by moisture.

Table 1: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at -20°C in a desiccated environment, protected from light.[1][2][3] | Low temperature and desiccation minimize the rate of hydrolysis of the NHS ester. Protection from light prevents potential photodegradation. |

| Solvent Preparation | Dissolve the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[3][4] | Anhydrous organic solvents prevent hydrolysis of the NHS ester.[5] |

| Stock Solutions | Avoid preparing and storing aqueous stock solutions.[4][6] If a stock solution in anhydrous DMSO or DMF is prepared, it should be used as soon as possible, though some sources suggest it can be stored for several days at -20°C.[6] For long-term storage, it is best to aliquot the solid powder. | The NHS ester is highly susceptible to hydrolysis in aqueous solutions.[4][7] Even trace amounts of water in organic solvents can lead to degradation over time. |

| Handling | Equilibrate the vial to room temperature before opening.[4][8] | This prevents condensation of atmospheric moisture onto the cold powder, which would cause hydrolysis.[4][8] |

| Reaction Buffer | Use amine-free buffers, such as phosphate-buffered saline (PBS), with a pH between 7 and 9 for conjugation reactions.[2][9][10] | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[4] |

Stability of the NHS Ester

Table 2: General Stability of NHS Esters in Aqueous Solutions

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Room Temperature | Hours[4][7][8] |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes[4][7][8] |

As the pH increases, the rate of hydrolysis of the NHS ester significantly increases, leading to a shorter half-life. In anhydrous organic solvents such as DMSO and DMF, the NHS ester is significantly more stable, provided that the solvent is of high quality and free of water.[5]

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of a protein with this compound.

Caption: General workflow for protein biotinylation using this compound.

Experimental Protocol for Assessing NHS Ester Stability via HPLC

This protocol describes a method to quantify the stability of this compound by monitoring the release of N-hydroxysuccinimide (NHS) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free buffers of desired pH (e.g., phosphate (B84403) buffer)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

N-hydroxysuccinimide (NHS) standard

-

Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

-

Initiate the hydrolysis reaction: Dilute the stock solution into the desired aqueous buffer (e.g., to a final concentration of 1 mg/mL).

-

Incubate the solution at a controlled temperature.

-

Take time-point samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately analyze each sample by reverse-phase HPLC.

-

Mobile Phase Gradient: A typical gradient would be from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.

-

Detection: Monitor the absorbance at 260 nm, which is the characteristic absorbance of the NHS leaving group.

-

-

Quantify the NHS peak: Create a standard curve using known concentrations of the NHS standard. Use this curve to determine the concentration of NHS in each time-point sample.

-

Calculate the percentage of hydrolysis:

-

Percentage Hydrolysis = ([NHS] at time t / Initial [this compound]) * 100

-

-

Determine the half-life (t½): Plot the percentage of remaining active this compound (100 - % Hydrolysis) against time and fit the data to a first-order decay curve to calculate the half-life.

Caption: Workflow for determining the hydrolytic stability of this compound.

Signaling Pathways & Logical Relationships

The primary reaction of this compound is the acylation of primary amines. However, a competing reaction is the hydrolysis of the NHS ester by water.

Caption: Reaction pathways of this compound.

By adhering to the storage and handling guidelines outlined in this document and understanding the stability profile of the NHS ester, researchers can maximize the efficiency of their biotinylation reactions and ensure the generation of high-quality, reproducible data.

References

- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 2. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. medkoo.com [medkoo.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. covachem.com [covachem.com]

A Comprehensive Technical Guide to the Safe Handling of Biotin-PEG3-NHS Ester

For researchers, scientists, and professionals in drug development, the effective and safe use of reagents is paramount. This guide provides an in-depth overview of the safety and handling precautions for Biotin-PEG3-NHS ester, a common biotinylation reagent.

Chemical and Physical Properties

This compound is a white to off-white solid, which may appear waxy or as a semi-solid.[1][2][3][4] It is a biotinylation reagent that contains an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines.[1][3][5][6] This reagent is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in water.[1][7]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C23H36N4O9S[1][4][5][8] |

| Molecular Weight | 544.6 g/mol [1][5] |

| Appearance | White to off-white solid, may be waxy or semi-solid[1][2][3][4] |

| Solubility | Soluble in DMSO, DMF, and water[1][7][9] |

| Purity | ≥95%[2][3][4] |

Hazard Identification and Safety Precautions

According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation.[8]

Table 2: Hazard Identification

| Hazard | Classification | Precautionary Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[8] |

To mitigate these risks, it is crucial to adhere to the following safety precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, disposable gloves, and tight-sealing safety goggles.[10][11] In cases of insufficient ventilation, use a tested and approved respirator.[11]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Use the reagent in a well-ventilated area.[8] Wash hands thoroughly after handling.[8]

-

Environmental Precautions: While no special environmental precautions are generally required, it is good practice to prevent spillage and leakage.[11][12]

First Aid Measures

In case of exposure, follow these first aid measures:

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[8][12][13] Remove contact lenses if present and easy to do.[11] Seek prompt medical attention.[8] |

| Skin Contact | Wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[8] If irritation develops or persists, seek medical advice.[13] |

| Ingestion | If swallowed, wash out the mouth with water if the person is conscious.[12] Do not give anything by mouth to an unconscious person.[12] Seek medical advice if symptoms arise.[12] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical advice if necessary.[12] |

Storage and Stability

Proper storage is critical to maintain the reactivity of this compound. The NHS ester moiety is susceptible to hydrolysis.

Table 4: Storage and Stability Recommendations

| Condition | Recommendation |

| Storage Temperature | Store at -20°C for long-term storage.[2][3][4][5][7][8][10][13][14][15] Some suppliers recommend storage at or below 4°C.[1] |

| Protection from Moisture | Store in a tightly sealed container with a desiccant.[1][13] The reagent is moisture-sensitive.[6] |

| Inert Atmosphere | For long-term storage, keeping the container under an inert atmosphere of nitrogen or argon is recommended.[10][13] |

| Solid Form Stability | The solid form is stable for at least 2 years from the date of receipt when stored as directed.[1] One source suggests a stability of 3 years at -20°C in powder form.[10] |

| Solution Stability | Anhydrous stock solutions in solvents like DMSO or DMF can be stored for several days at -20°C.[1][9] Aqueous stock solutions should be prepared immediately before use as the NHS ester hydrolyzes rapidly in aqueous environments.[1][9][16] Do not prepare stock solutions for storage.[6] |

Experimental Protocols and Handling Procedures

The following section details a general protocol for protein biotinylation using this compound, emphasizing safe handling practices.

Reagent Preparation

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[6][16]

-

Dissolution: Dissolve the required amount of the reagent in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before use.[6][9][17]

Biotinylation Reaction Workflow

The following diagram illustrates a typical workflow for a biotinylation experiment.

Caption: Workflow for protein biotinylation using this compound.

Detailed Experimental Protocol

-

Prepare Protein Sample: Dissolve the protein to be labeled in an amine-free buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS).[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[6]

-

Calculate Reagent Amount: Determine the desired molar excess of the biotinylation reagent. A 20-fold molar excess is a common starting point.[6]

-

Reaction:

-

Quenching: Stop the reaction by adding a quenching buffer that contains primary amines, such as Tris-buffered saline (TBS) or glycine.[6]

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a suitable method such as dialysis, gel filtration (desalting columns), or chromatography.[9]

Reaction Mechanism

The NHS ester of Biotin-PEG3-NHS reacts with primary amino groups (-NH2) present on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][5][6] This reaction is most efficient at a pH range of 7-9.[5]

Caption: Reaction of this compound with a primary amine on a protein.

Disposal Considerations

Dispose of waste material in accordance with all applicable local, regional, and national regulations.[11][12] Empty containers may retain product residues and should be handled with the same precautions as the product itself.[11]

By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their experimental workflows.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. SLT provides NHS-PEG3-Biotin [sunlightstech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 1253286-56-4 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. static.abclonal.com [static.abclonal.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. jenkemusa.com [jenkemusa.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. purepeg.com [purepeg.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. glenresearch.com [glenresearch.com]

Unlocking Enhanced Bioconjugation: A Technical Guide to Biotin-PEG3-NHS Ester

For Immediate Release

A Deep Dive into the Core Advantages and Applications of Biotin-PEG3-NHS Ester for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount. This compound has emerged as a superior reagent for biotinylation, a fundamental technique for the detection, purification, and study of proteins and other macromolecules. This technical guide elucidates the key advantages of this compound, providing a comprehensive overview of its properties, detailed experimental protocols for its principal applications, and visual workflows to facilitate its integration into research and development pipelines.

The A-List of Advantages: Why Choose this compound?

This compound is a heterobifunctional crosslinker comprising three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a tri-polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2] This unique structure confers several distinct advantages over traditional biotinylation reagents.

Enhanced Solubility and Reduced Aggregation: The incorporation of a hydrophilic PEG3 spacer significantly increases the water solubility of the reagent and the resulting biotinylated molecule.[3][4] This is a critical advantage when working with proteins that are prone to aggregation in aqueous solutions, a common challenge with more hydrophobic biotinylation reagents.[4]

Minimized Steric Hindrance: The flexible and extended PEG3 spacer arm physically separates the biotin molecule from the target protein.[5][6] This separation reduces steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[5][7] This is particularly crucial in applications requiring the interaction of large biomolecules.

Reduced Non-Specific Binding: The PEG spacer is known for its ability to reduce non-specific protein adsorption.[5] This "stealth" property is attributed to the formation of a hydration shell around the PEG chain, which minimizes unwanted interactions with other proteins and surfaces, leading to cleaner results in assays such as pull-downs and immunoprecipitation.[8]

Stable Amide Bond Formation: The NHS ester group reacts efficiently and specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and covalent amide bond.[3][9] This ensures a permanent and robust attachment of the biotin label to the target molecule.

Quantitative Comparison of Biotinylation Reagents

While direct head-to-head quantitative comparisons in single studies are limited, the physicochemical properties of different biotinylation reagents allow for a semi-quantitative assessment of their key features. The following table summarizes these properties, highlighting the advantages of a PEGylated reagent like this compound.

| Feature | Biotin-NHS Ester | This compound | Sulfo-NHS-Biotin |

| Solubility in Aqueous Buffers | Low (Requires organic solvent like DMSO or DMF for stock solution) | Moderate to High (Enhanced by PEG spacer)[10] | High (Sulfonate group imparts water solubility) |

| Membrane Permeability | Permeable | Permeable | Impermeable |

| Spacer Arm Length | ~13.5 Å | ~24.3 Å | ~13.5 Å |

| Reduction of Steric Hindrance | Minimal | Significant[5] | Minimal |

| Reduction of Non-Specific Binding | None | Significant[5] | Minimal |

| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0[3] | 7.0 - 9.0 |

| Primary Applications | General protein labeling | Protein labeling, pull-down assays, targeted drug delivery | Cell surface protein labeling |

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments utilizing this compound.

General Protein Biotinylation

This protocol describes the labeling of a purified protein with this compound.

Materials:

-

Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris or glycine) will compete with the biotinylation reaction and should be avoided.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 5.45 mg of this compound (MW: 544.6 g/mol ) in 1 mL of DMSO.

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM this compound stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.

-

Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by buffer exchange using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Cell Surface Protein Labeling

This protocol outlines the biotinylation of proteins on the surface of living cells.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound

-

Anhydrous DMSO

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Grow cells to a confluent monolayer in a culture dish.

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

-

Biotinylation Reaction:

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in ice-cold PBS (pH 8.0) to a final working concentration (e.g., 0.5-1 mM).

-

Add the biotinylation solution to the cells, ensuring the entire monolayer is covered.

-

Incubate the cells for 30 minutes at 4°C on a rocking platform to label surface proteins. The low temperature minimizes the internalization of the labeling reagent.

-

-

Quenching:

-

Aspirate the biotinylation solution.

-

Wash the cells three times with ice-cold quenching solution to stop the reaction and remove any unreacted reagent.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Downstream Analysis: The biotinylated cell lysate is now ready for downstream applications such as streptavidin pull-down assays and western blot analysis.

Pull-Down Assay to Identify Protein Interactions

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate containing potential "prey" proteins

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads in wash buffer.

-

Wash the beads three times with wash buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

-

-

Bait Protein Immobilization:

-

Incubate the washed streptavidin beads with the biotinylated "bait" protein for 1-2 hours at 4°C with gentle rotation to allow for efficient capture.

-

Wash the beads three times with wash buffer to remove any unbound "bait" protein.

-

-

Interaction Capture:

-

Add the cell lysate to the beads now coupled with the "bait" protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the "bait" and "prey" proteins.

-

-

Washing:

-

Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured protein complexes from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for subsequent analysis by western blotting, or by using a competitive elution with a high concentration of free biotin for applications where native protein complexes are required.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry to identify the interacting "prey" proteins.

Visualizing the Workflow: Signaling Pathways and Experimental Designs

To further clarify the application of this compound in research, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: General workflow for protein biotinylation using this compound.

Caption: Experimental workflow for a pull-down assay using a biotinylated bait protein.

References

- 1. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Introduction to Bioconjugation and the Power of Biotin

An In-Depth Technical Guide to Biotin-PEG3-NHS Ester for Beginners in Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. This technique is fundamental in life sciences research and drug development, enabling the creation of sophisticated tools for detection, purification, and therapeutic delivery.

One of the most powerful and widely used strategies in bioconjugation is biotinylation —the process of attaching biotin (B1667282) (Vitamin B7) to another molecule. The extraordinary affinity of biotin for the proteins avidin (B1170675) and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M)[1][2][3]. This robust and highly specific interaction forms the basis for numerous applications, from simple detection assays to complex drug targeting systems[4]. This compound is a versatile reagent designed to facilitate this precise and efficient labeling of biomolecules.

Deconstructing this compound

This compound is a heterobifunctional crosslinker composed of three key components, each with a distinct role in the bioconjugation process[5].

-

Biotin: The recognition tag. This vitamin moiety serves as a high-affinity handle that is specifically recognized by avidin and streptavidin proteins[5].

-

PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic linker consisting of three ethylene (B1197577) glycol units. This spacer arm physically separates the biotin molecule from the target biomolecule. This separation reduces steric hindrance, improves solubility of the final conjugate in aqueous buffers, and enhances the accessibility of the biotin tag for binding to streptavidin[6].

-

N-Hydroxysuccinimide (NHS) Ester: The reactive group. This is one of the most common amine-reactive functional groups used in bioconjugation[7]. It efficiently and specifically reacts with primary amines (-NH₂) found on biomolecules to form a stable, covalent amide bond[8][9][10].

Physicochemical Properties

The properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental design.

| Property | Value | References |

| Chemical Formula | C₂₃H₃₆N₄O₉S | [8][11] |

| Molecular Weight | 544.6 g/mol | [8][11][12][13] |

| Appearance | White to off-white solid or semi-solid | [8][13][14] |

| Purity | ≥95% | [8][14] |

| Solubility | Soluble in organic solvents (DMSO, DMF) and water (prepare aqueous solutions fresh) | [7][8] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [14] |

| Target Functional Group | Primary Amines (-NH₂) | [8][14] |

| Storage Conditions | -20°C, protect from moisture | [12][13][14][15][16] |

The Chemistry: Covalent Labeling of Biomolecules

The core of the biotinylation process is the chemical reaction between the NHS ester group of the reagent and primary amines on the target molecule. In proteins, the most common primary amines are the epsilon-amino group (ε-NH₂) of lysine (B10760008) residues and the alpha-amino group (α-NH₂) at the N-terminus[8][17].

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the Biotin-PEG3 moiety to the protein, and the release of N-hydroxysuccinimide as a byproduct[9][10]. This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0), which deprotonates the primary amines, making them more nucleophilic[6][10][12].

Experimental Protocols: A Step-by-Step Guide

A. Protein Biotinylation Workflow

This protocol provides a general procedure for labeling a protein with this compound. It is crucial to optimize parameters such as the molar ratio of biotin reagent to protein for each specific application[18].

References

- 1. tandfonline.com [tandfonline.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 6. medkoo.com [medkoo.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. glenresearch.com [glenresearch.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. scbt.com [scbt.com]

- 12. This compound, 1253286-56-4 | BroadPharm [broadpharm.com]

- 13. purepeg.com [purepeg.com]

- 14. SLT provides NHS-PEG3-Biotin [sunlightstech.com]

- 15. static.abclonal.com [static.abclonal.com]

- 16. PC this compound | 2353409-93-3 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in life sciences research and drug development.[1][2] The exceptionally strong and specific interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin proteins forms the basis for numerous applications, including immunoassays, affinity purification, and the study of protein-protein interactions.[1][3] Among the various biotinylation strategies, targeting primary amines is the most common due to the abundance of lysine (B10760008) residues and N-terminal α-amines on the surface of most proteins.[3][4][5][6] This guide provides a comprehensive overview of amine-reactive biotinylation reagents, their chemical properties, and detailed protocols for their use.

Amine-reactive biotinylation reagents typically contain an N-hydroxysuccinimide (NHS) ester or a variation thereof.[1][7][8] These reagents react efficiently with the non-protonated primary amino groups of proteins and other biomolecules in a pH range of 7-9 to form stable, irreversible amide bonds.[1][7][8][9][10][11]

Types of Amine-Reactive Biotinylation Reagents

The choice of an amine-reactive biotinylation reagent depends on several factors, including the solubility requirements of the experiment, the desired spacer arm length, and whether the biotin label needs to be cleavable.[3][12]

N-Hydroxysuccinimide (NHS) Esters

Standard NHS esters are the most widely used class of amine-reactive biotinylation reagents.[7] They are hydrophobic and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[5] This property also makes them cell-permeable, allowing for the labeling of intracellular proteins.[9]

Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters

Sulfo-NHS esters are a water-soluble variant of NHS esters, containing a sulfonate group on the N-hydroxysuccinimide ring.[4][7] This modification allows for biotinylation to be performed entirely in aqueous solutions without the need for organic solvents, which can be beneficial for sensitive biological samples.[7][10] Due to their charge, Sulfo-NHS esters are membrane-impermeable, making them ideal for specifically labeling cell surface proteins.[13][14][15][16]

Pentafluorophenyl (PFP) Esters

PFP esters exhibit enhanced reactivity compared to NHS esters, which can lead to faster conjugation and higher labeling efficiency.[7] They are also known to react with both primary and secondary amines.[4]

Tetrafluorophenyl (TFP) Esters

TFP esters offer a combination of stability and reactivity, making them suitable for applications that may require longer reaction times or elevated temperatures.[3][7]

Quantitative Data of Common Amine-Reactive Biotinylation Reagents

For easy comparison, the following table summarizes the key quantitative data for a selection of commonly used amine-reactive biotinylation reagents.

| Reagent Name | Spacer Arm Length (Å) | Molecular Weight (Da) | Solubility | Cell Permeability |

| NHS-Biotin | 13.5 | 341.4 | DMSO, DMF | Permeable |

| Sulfo-NHS-Biotin | 13.5 | 443.4 | Water | Impermeable |

| NHS-LC-Biotin | 22.4 | 454.6 | DMSO, DMF | Permeable |

| Sulfo-NHS-LC-Biotin | 22.4 | 556.6 | Water | Impermeable |

| NHS-LC-LC-Biotin | 30.5 | 567.7 | DMSO, DMF | Permeable |

| Sulfo-NHS-SS-Biotin | 24.3 | 606.7 | Water | Impermeable |

Experimental Protocols

General Considerations for Amine-Reactive Biotinylation

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris and glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[11][17] Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers at a pH of 7.2-8.5 are recommended.[1][17]

-

Reagent Preparation: NHS and Sulfo-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[17][18] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[17][18] Stock solutions in anhydrous DMSO or DMF should be prepared immediately before use, and aqueous solutions of Sulfo-NHS esters should not be stored.[11][17]

-

Molar Ratio: The molar ratio of biotin reagent to protein is a critical parameter that often requires optimization. A 12- to 20-fold molar excess of biotin is a common starting point for proteins at concentrations of 2-10 mg/mL and ≤ 2 mg/mL, respectively.[19]

Protocol 1: General Protein Biotinylation in Solution

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[18][19]

-

Biotin Reagent Preparation: Immediately before use, dissolve the amine-reactive biotinylation reagent in the appropriate solvent (DMSO/DMF for NHS esters, aqueous buffer for Sulfo-NHS esters) to a stock concentration of approximately 10 mM.

-

Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution. The final concentration of organic solvent should ideally be less than 10% (v/v) to minimize protein denaturation. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

-

Quenching the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted biotin and the quenching reagent by dialysis or gel filtration (desalting column).[18] The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C for long-term storage.[18]

Protocol 2: Cell Surface Protein Biotinylation

-

Cell Preparation: Grow cells to the desired confluency in a culture dish. For adherent cells, wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[20][21]

-

Biotinylation Reaction: Add a solution of a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-Biotin or Sulfo-NHS-LC-Biotin) at a concentration of 0.5-1 mg/mL in ice-cold PBS to the cells. Ensure the solution completely covers the cell monolayer. Incubate for 30 minutes on ice with gentle rocking.[20][21]

-

Quenching the Reaction: Aspirate the biotinylation solution and wash the cells three times with a quenching buffer (e.g., 100 mM glycine in PBS) to inactivate any remaining biotin reagent.[20]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification (Optional): The biotinylated cell surface proteins can be isolated from the total cell lysate using streptavidin-agarose beads.

-

Analysis: The biotinylated proteins can be analyzed by various methods, such as Western blotting, to identify and quantify the proteins of interest.[22]

Mandatory Visualizations

Caption: General workflow for the biotinylation of proteins using amine-reactive reagents.

Caption: A logical decision tree to guide the selection of an appropriate amine-reactive biotinylation reagent.

Caption: Workflow illustrating the use of a biotinylated protein in a pull-down assay to identify protein-protein interactions.

Applications in Research and Drug Development

Amine-reactive biotinylation is a versatile tool with a wide range of applications:

-

Immunoassays: Biotinylated antibodies are central to many sensitive detection methods, including ELISA, Western blotting, and immunohistochemistry.[1][13]

-

Affinity Chromatography: The high affinity of the biotin-streptavidin interaction is utilized for the purification of proteins and other biomolecules.[13]

-

Cell Surface Labeling: Membrane-impermeable reagents allow for the specific labeling and subsequent isolation and identification of proteins exposed on the cell surface.[14][]

-

Drug Delivery and Targeting: Biotinylation can be used to target drugs to specific cells or tissues. For instance, biotinylated drugs or nanoparticles can be targeted to cancer cells that overexpress biotin receptors.[][24] In the context of Antibody-Drug Conjugates (ADCs), biotinylation can facilitate purification and improve targeting strategies.[]

-

Protein-Protein Interaction Studies: Biotinylated proteins can be used as "bait" to capture interacting partners from a complex mixture in pull-down assays.[1]

Conclusion

Amine-reactive biotinylation reagents are indispensable tools in modern biological research and drug development. A thorough understanding of the different types of reagents and their specific properties is crucial for designing and executing successful experiments. By carefully considering factors such as solubility, spacer arm length, and cell permeability, researchers can select the optimal reagent for their specific application, leading to reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Amine Reactive Biotin Reagents [gbiosciences.com]

- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cyanagen.com [cyanagen.com]

- 10. store.sangon.com [store.sangon.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. What is Biotinylation? | BroadPharm [broadpharm.com]

- 13. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | LabMart Limited [labmartgh.com]

- 14. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]

- 15. covachem.com [covachem.com]

- 16. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]

- 17. benchchem.com [benchchem.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 21. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 22. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 24. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Biotin-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation is a powerful and versatile technique for labeling proteins with biotin (B1667282), a small vitamin that exhibits an extraordinarily strong and specific interaction with avidin (B1170675) and streptavidin. This high-affinity interaction forms the basis for numerous applications in life sciences, including protein purification, detection, and the study of protein-protein interactions. Biotin-PEG3-NHS ester is a popular reagent for this purpose. It features a biotin moiety for recognition, a three-unit polyethylene (B3416737) glycol (PEG) spacer arm to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on the protein surface to form stable amide bonds.[1][2][3]

These application notes provide a detailed protocol for the covalent labeling of proteins with this compound, methods for quantifying the degree of biotinylation, and an example of its application in studying signaling pathways.

Data Presentation: Quantitative Parameters for Protein Biotinylation

Successful protein biotinylation depends on several key quantitative parameters. The following tables summarize the recommended starting conditions and expected outcomes. Optimization may be required for specific proteins and applications.

| Parameter | Recommended Range | Notes |

| Molar Excess of this compound | 5- to 20-fold molar excess over protein | The optimal ratio depends on the protein concentration and the number of available primary amines. Higher molar excess may be needed for dilute protein solutions.[4] |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |

| Reaction pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH to ensure primary amines are deprotonated. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the labeling reaction.[3] |

| Incubation Time | 30-60 minutes at room temperature, or 2 hours on ice | Longer incubation times may be necessary for less reactive proteins or lower temperatures. |

| Quenching Reagent Concentration | 50-100 mM (e.g., Tris or glycine) | Added after the labeling reaction to consume any unreacted NHS ester. |

| Assay | Key Quantitative Values |

| HABA Assay | Extinction coefficient (ε) of HABA/avidin complex at 500 nm: 34,000 M⁻¹cm⁻¹[5][6][7] |

| Linear range of detection: Varies by kit, typically in the low micromolar range. |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Labeled Protein:

-

Separate the biotinylated protein from unreacted biotin reagent and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[5][6][8] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[5][7]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution (commercially available or prepared)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or microplate

Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (A₅₀₀) and record the value as A₅₀₀ HABA/Avidin.

-

Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

-

Measure the absorbance at 500 nm again once the reading has stabilized. Record this value as A₅₀₀ HABA/Avidin/Biotin Sample.

Calculation of Biotin Concentration:

The concentration of biotin can be calculated using the Beer-Lambert law. The change in absorbance is proportional to the amount of HABA displaced by biotin.

-

Moles of Biotin per mole of Protein = (moles of biotin) / (moles of protein)

Detailed calculation steps are typically provided with commercial HABA assay kits.

Mandatory Visualization

Caption: Experimental workflow for protein biotinylation.

Caption: EGFR signaling pathway studied via pull-down.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. This compound, CAS 1253286-56-4 | AxisPharm [axispharm.com]

- 3. This compound, 1253286-56-4 | BroadPharm [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. fishersci.ie [fishersci.ie]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Notes and Protocols for Labeling Antibodies with Biotin-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a myriad of life science applications. The exceptionally high affinity and specificity of the interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) form the basis for powerful detection, purification, and immobilization strategies.[1][2] Biotinylated antibodies are instrumental in various immunoassays, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, and affinity purification.[3][4][5][6]

The use of a Biotin-PEG3-NHS ester for antibody labeling offers distinct advantages. The N-Hydroxysuccinimide (NHS) ester group readily reacts with primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus of the antibody, forming stable amide bonds under mild conditions.[1][7][8] The polyethylene (B3416737) glycol (PEG) spacer arm, in this case with three repeating units, enhances the water solubility of the biotinylated antibody, which can help to reduce aggregation.[9] Furthermore, the spacer arm mitigates steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin or avidin.[10]

This document provides a detailed protocol for the biotinylation of antibodies using this compound, guidance on optimizing the labeling reaction, and methods for characterizing the resulting conjugate.

Reaction Chemistry and Workflow

The fundamental reaction involves the acylation of primary amines on the antibody by the NHS ester of biotin, resulting in a stable amide linkage.

Caption: Chemical reaction of antibody biotinylation.

The overall experimental process for biotinylating an antibody can be summarized in the following workflow:

Caption: Experimental workflow for antibody biotinylation.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specifications |

| Antibody | 1-10 mg/mL in an amine-free buffer |

| This compound | Molecular Weight: ~544.6 Da[11] |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Reagent Grade |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0 |

| Purification System | Desalting columns (e.g., Sephadex G-25), spin columns, or dialysis cassettes |

| Spectrophotometer | Capable of measuring absorbance at 280 nm and 500 nm |

Antibody Preparation

-

Buffer Exchange: Ensure the antibody solution is free of primary amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[1][12] If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.2-7.5) using dialysis or a desalting column.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[12] A common starting concentration is 2 mg/mL.[1]

Biotinylation Reaction

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3][12] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[1][12]

-

Calculate Molar Excess: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the antibody.[12] A 20-fold molar excess is a common starting point, which typically results in 4-6 biotin molecules per IgG antibody.[12]

| Parameter | Example Calculation |

| Antibody (IgG) Molecular Weight | ~150,000 g/mol |

| Antibody Amount | 1 mg |

| Antibody Moles | 1 mg / 150,000,000 mg/mol = 6.67 x 10⁻⁹ moles |

| Desired Molar Excess of Biotin | 20 |

| Moles of Biotin Reagent Needed | 6.67 x 10⁻⁹ moles * 20 = 1.33 x 10⁻⁷ moles |

| Volume of 10 mM Biotin Stock to Add | 1.33 x 10⁻⁷ moles / 0.010 mol/L = 1.33 x 10⁻⁵ L = 13.3 µL |

-

Incubation: Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][12]

-

Quench Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).[3] Incubate for an additional 15-30 minutes at room temperature.[1]

Purification of Biotinylated Antibody

It is crucial to remove unreacted biotin to prevent interference in downstream applications and to allow for accurate determination of the degree of biotinylation.[13]

| Purification Method | Description |

| Desalting Column (Gel Filtration) | Separates the larger biotinylated antibody from the smaller, unreacted biotin reagent based on size. |

| Dialysis | The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off, and unreacted biotin diffuses out into a larger volume of buffer. Requires multiple buffer changes.[3] |

| Spin Columns | A rapid method for buffer exchange and removal of small molecules. |

Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per antibody molecule.[12][14][15] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[14][16]

Protocol:

-

Measure the absorbance of the purified biotinylated antibody solution at 280 nm to determine its concentration.

-

In a cuvette, measure the absorbance of the HABA/Avidin solution at 500 nm.

-